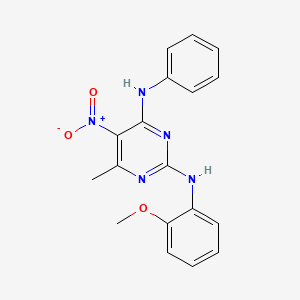![molecular formula C16H23NO2 B5226820 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B5226820.png)
1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine, also known as MDPV, is a synthetic cathinone that has gained attention in recent years due to its potential for abuse and harmful effects on human health. MDPV is a potent stimulant that acts on the central nervous system and has been linked to numerous cases of addiction, psychosis, and even death. Despite its negative effects, MDPV has also been the subject of scientific research, particularly in the areas of drug development and pharmacology.
Mécanisme D'action
1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a powerful stimulant effect, as well as a range of other physiological and psychological effects.
Biochemical and Physiological Effects:
The effects of this compound on the human body can be both immediate and long-lasting. In the short term, this compound can cause increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, alertness, and increased sociability. However, long-term use of this compound can lead to a range of negative health effects, including addiction, psychosis, and even death.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine has been used in a variety of laboratory experiments, particularly in the areas of drug development and pharmacology. Its potent stimulant effects and ability to inhibit the reuptake of neurotransmitters make it a useful tool for investigating the mechanisms of action of other drugs and their effects on the central nervous system. However, due to its potential for abuse and negative health effects, the use of this compound in laboratory experiments is limited and heavily regulated.
Orientations Futures
Despite the potential therapeutic uses of 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine, its harmful effects on human health have led to a decline in research in this area. However, there is still much to be learned about the mechanisms of action of this compound and its effects on the central nervous system. Future research may focus on developing safer and more effective drugs that target the same neurotransmitter systems as this compound, as well as investigating the long-term effects of this compound use on human health.
Méthodes De Synthèse
1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the reductive amination of 3,4-methylenedioxyphenyl-2-propanone. However, due to its high potency and potential for abuse, the production and distribution of this compound is illegal in many countries.
Applications De Recherche Scientifique
1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine has been the subject of numerous scientific studies, particularly in the areas of drug development and pharmacology. Some studies have focused on the potential therapeutic uses of this compound, such as its ability to enhance cognition and treat certain neurological disorders. Other studies have investigated the mechanisms of action of this compound and its effects on the central nervous system.
Propriétés
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-8-13(2)11-17(10-12)16(18)9-14-4-6-15(19-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJZJQFJTZAJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-(3-{[(ethylamino)(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5226739.png)

![3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B5226774.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226775.png)

![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B5226794.png)
![1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5226807.png)
![N-[3-(aminocarbonyl)phenyl]-2-isobutoxybenzamide](/img/structure/B5226825.png)
![N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5226831.png)
![2-[2-(4-biphenylyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5226835.png)

![N-(1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5226842.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide hydrobromide](/img/structure/B5226844.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5226846.png)
